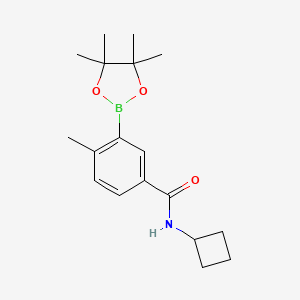

N-cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Description

N-cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-containing benzamide derivative. Its structure features a cyclobutyl group attached to the amide nitrogen, a methyl substituent at the 4-position of the benzene ring, and a pinacol boronate ester at the 3-position. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry .

Properties

IUPAC Name |

N-cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO3/c1-12-9-10-13(16(21)20-14-7-6-8-14)11-15(12)19-22-17(2,3)18(4,5)23-19/h9-11,14H,6-8H2,1-5H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXAWDLYNBTUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC3CCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725923 | |

| Record name | N-Cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861905-20-6 | |

| Record name | N-Cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-cyclobutyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS No. 861905-20-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 315.21 g/mol. The structure includes a benzamide moiety linked to a cyclobutyl group and a dioxaborolane substituent, which is crucial for its biological activity.

Research indicates that compounds with similar structural features often exhibit inhibitory activity against various kinases. In particular, the dioxaborolane group may enhance the compound's ability to interact with target proteins involved in cell signaling pathways.

Inhibitory Activity

A study focused on the inhibitory effects of similar compounds on key kinases such as GSK-3β and ROCK-1 has shown that modifications in the chemical structure can significantly influence potency. For instance, compounds with cyclobutyl substitutions demonstrated enhanced inhibitory activities compared to their counterparts with larger substituents like cyclohexyl .

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines (HT-22 and BV-2) revealed that this compound exhibited selective cytotoxic effects. At concentrations up to 10 µM, it did not significantly reduce cell viability in these models . This suggests a favorable therapeutic index for further development.

Table 1: Inhibitory Activity against Kinases

| Compound | Kinase Target | IC50 (nM) | Remarks |

|---|---|---|---|

| N-cyclobutyl derivative | GSK-3β | 8 | Highly potent |

| Similar compound A | IKK-β | 50 | Moderate potency |

| Similar compound B | ROCK-1 | 20 | Significant inhibition |

Table 2: Cytotoxicity Results

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| N-cyclobutyl derivative | HT-22 | 10 | 95 |

| N-cyclobutyl derivative | BV-2 | 10 | 90 |

| Control (Staurosporine) | HT-22 | 10 | 30 |

Case Studies

One notable case involved the evaluation of N-cyclobutyl derivatives in a model of neuroinflammation. The compound was found to significantly reduce levels of inflammatory markers such as NO and IL-6 in microglial cells at low concentrations (1 µM), indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a family of benzamide derivatives functionalized with pinacol boronate esters. Below is a comparative analysis of its structural and functional attributes with similar compounds:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The benzyl analog () exhibits high solubility in chloroform, DCM, and ethanol due to its aromatic substituent . The target compound’s cyclobutyl group may reduce polarity slightly, but solubility in similar solvents is expected.

- Melting Points : Benzyl derivatives (e.g., ) melt at 138–140°C, while alkyl-substituted analogs (e.g., N-(5-phenylpentyl)) are typically oils or low-melting solids .

- Stability : Cyclobutyl’s ring strain may marginally reduce thermal stability compared to cyclopropyl or benzyl groups .

Reactivity in Cross-Coupling Reactions

All analogs participate in Suzuki-Miyaura couplings due to the boronate ester moiety. Key differences:

- Steric Effects : Cyclobutyl substituents introduce moderate steric hindrance, which may slow coupling kinetics compared to linear alkyl chains (e.g., N-(5-phenylpentyl)) .

- Functionalization Potential: Propargyl-substituted analogs () allow post-synthetic modifications via azide-alkyne cycloaddition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.